![molecular formula C19H18ClN3O4S2 B15053557 1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride CAS No. 65575-73-7](/img/structure/B15053557.png)
1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride is a complex organic compound known for its significant applications in the field of medicinal chemistry. This compound is a member of the cephalosporin class of antibiotics, which are widely used to treat bacterial infections due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Métodos De Preparación
The synthesis of 1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride involves several steps:
Starting Material: The synthesis begins with 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid.
Protection and Activation: The carboxylic acid group is protected, and the amino group is activated using suitable reagents.
Coupling Reaction: The activated amino group is then coupled with 2-(thiophen-2-yl)acetic acid to form the desired amide linkage.
Cyclization: The intermediate undergoes cyclization to form the bicyclic structure.
Deprotection: The protecting groups are removed to yield the final product.
Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Análisis De Reacciones Químicas
1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of cephalosporin antibiotics.
Biology: This compound is used in microbiological studies to understand the mechanisms of bacterial resistance.
Medicine: It is employed in the development of new antibiotics and in clinical trials to evaluate its efficacy and safety.
Mecanismo De Acción
The mechanism of action of 1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparación Con Compuestos Similares
1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride can be compared with other cephalosporin antibiotics such as:
Cefepime: Similar in structure but with different substituents, leading to variations in spectrum and potency.
Ceftriaxone: Known for its long half-life and high efficacy against Gram-negative bacteria.
Cefotaxime: Effective against a wide range of bacteria but with a shorter half-life compared to ceftriaxone.
The uniqueness of this compound lies in its specific substituents, which confer unique pharmacokinetic and pharmacodynamic properties .
Propiedades
Número CAS |
65575-73-7 |
|---|---|
Fórmula molecular |
C19H18ClN3O4S2 |
Peso molecular |
451.9 g/mol |
Nombre IUPAC |
(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride |
InChI |
InChI=1S/C19H17N3O4S2.ClH/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21;/h1-8,15,18H,9-11H2,(H-,20,23,25,26);1H/t15-,18-;/m1./s1 |
Clave InChI |
BULLQCVZZDGKEM-KQKCUOLZSA-N |
SMILES isomérico |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C[N+]4=CC=CC=C4.[Cl-] |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C[N+]4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



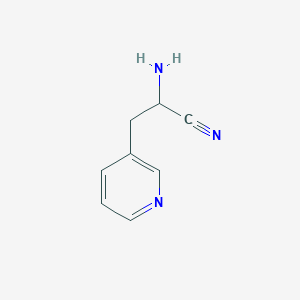

![tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15053487.png)
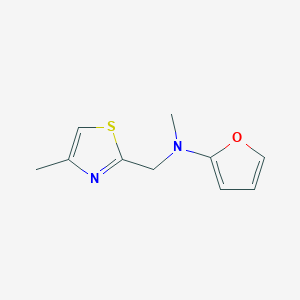
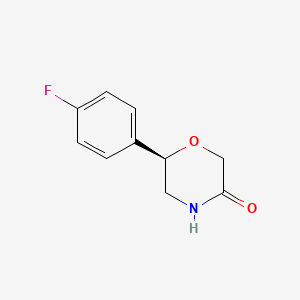



![6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B15053544.png)
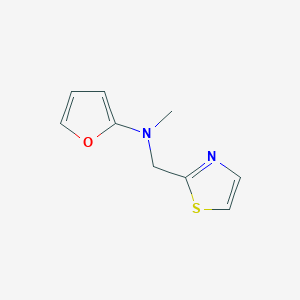
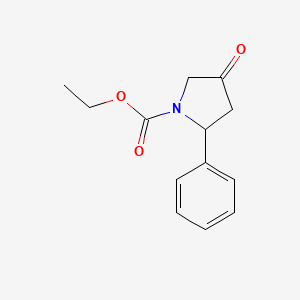
![1H-Pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15053569.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B15053574.png)
